CYP3A4 Inhibition: Substrate-Dependent Reversible Kinetics Differentiate Bergamottin from DHB
Bergamottin (BG) and 6',7'-dihydroxybergamottin (DHB) exhibit fundamentally different inhibitory kinetics against CYP3A4, a key enzyme in drug metabolism [1]. While DHB acts as a substrate-independent reversible inhibitor (Ki ≈ 0.8 µM), bergamottin's reversible inhibition is substrate-dependent [1]. For instance, its Ki for CYP3A4-mediated midazolam metabolism was determined to be 13 µM, which is 8-fold higher than its Ki for testosterone metabolism, highlighting a unique kinetic profile not shared by DHB [1]. Both compounds are mechanism-based inactivators, but bergamottin has a significantly higher KI (≈ 25 µM) compared to DHB (≈ 3 µM) [1].
| Evidence Dimension | CYP3A4 Reversible Inhibition Potency (Ki) and Mechanism-Based Inactivation (KI) |
|---|---|
| Target Compound Data | BG Ki = 13 µM (midazolam); BG KI ≈ 25 µM; kinact ≈ 0.35 min⁻¹ |
| Comparator Or Baseline | 6',7'-dihydroxybergamottin (DHB) Ki ≈ 0.8 µM; DHB KI ≈ 3 µM; kinact ≈ 0.3-0.4 min⁻¹ |
| Quantified Difference | BG Ki is ~16-fold higher than DHB for midazolam; BG KI is ~8.3-fold higher than DHB |
| Conditions | Assay conducted using human intestinal microsomes with representative CYP3A4 substrates (testosterone and midazolam) [1] |
Why This Matters
Procurement of bergamottin over DHB is essential when a substrate-dependent CYP3A4 inhibitor is required for specific drug-interaction studies, as DHB would not replicate this kinetic nuance.
- [1] Paine MF, et al. (2004). Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties. Drug Metab Dispos, 32(10), 1146-53. View Source
